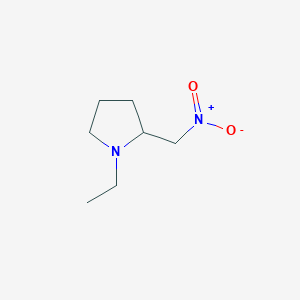

1-Ethyl-2-(nitromethyl)pyrrolidine

Description

Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a foundational structure in a multitude of natural and synthetic compounds. frontiersin.orgwikipedia.orgresearchgate.net This scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs. frontiersin.orgnih.gov Its prevalence is due to several advantageous characteristics. The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, a desirable trait for achieving specific interactions with biological targets. nih.govresearchgate.net

Furthermore, the pyrrolidine structure can possess up to four stereogenic centers, leading to a high degree of stereochemical diversity. nih.gov This complexity is crucial for developing molecules with precise biological activities, as different stereoisomers can exhibit vastly different interactions with enantioselective proteins. nih.govdntb.gov.ua The nitrogen atom within the ring provides a point for substitution, influencing the molecule's basicity and allowing for the attachment of various functional groups to modulate its properties. nih.gov Pyrrolidine derivatives are not only found in bioactive molecules and alkaloids but are also widely used as intermediates in organic synthesis, as organocatalysts, and as chiral ligands for transition metals. frontiersin.orgnih.govnih.gov Common synthetic routes to pyrrolidines include 1,3-dipolar cycloadditions and the ring contraction of pyridines. nih.govosaka-u.ac.jp

Strategic Importance of Nitro Groups in Heterocyclic Chemistry

The nitro group (–NO₂) is a compact, powerful functional group that imparts significant and diverse reactivity to the molecules it functionalizes. mdpi.com As one of the strongest electron-withdrawing groups, it profoundly influences the electron density of the heterocyclic scaffold it is attached to, through both inductive and resonance effects. mdpi.comnih.gov This electron-withdrawing nature activates the molecule towards nucleophilic attack and can facilitate unique chemical transformations. nih.gov

The presence of a nitro group can increase the acidity of adjacent C-H bonds, making the corresponding carbon atom a site for nucleophilic reactions. nih.govvaia.com The deprotonated form, known as a nitronate, is a versatile intermediate in its own right, capable of participating in various bond-forming reactions. nih.gov Beyond activation, the nitro group can also serve as a good leaving group in nucleophilic aromatic substitution reactions. mdpi.comuni-rostock.de

Moreover, the nitro group is readily transformable into other valuable functional groups, most notably the amino group (–NH₂) through reduction. nih.govacs.org This conversion is a fundamental strategy in the synthesis of many complex molecules, including active pharmaceutical ingredients. nih.gov The diverse reactivity and transformability of the nitro group make it a strategic element in the design and synthesis of functionalized heterocycles for a wide range of applications, from pharmaceuticals to energetic materials. mdpi.comuni-rostock.demdpi.com

Overview of 1-Ethyl-2-(nitromethyl)pyrrolidine and Related Nitro-Substituted Pyrrolidines

The compound at the center of this article is this compound. It is important to distinguish this compound from its more commonly documented unsaturated analogue, 1-Ethyl-2-(nitromethylidene)pyrrolidine (CAS Number: 26171-04-0), also referred to as 1-Ethyl-2-(nitromethylene)pyrrolidine (B7794916). chemnet.comnih.gov The "methylidene" or "methylene" suffix indicates an exocyclic double bond between the C2 position of the pyrrolidine ring and the nitromethyl group (C=CHNO₂). ontosight.ai In contrast, the "methyl" name implies a saturated single bond linkage (CH-CH₂NO₂). Most available research data pertains to the unsaturated "nitromethylidene" form.

1-Ethyl-2-(nitromethylidene)pyrrolidine is a synthetic compound belonging to the class of nitroalkenes. ontosight.ai Its synthesis can be achieved through various methods. One common route involves the reaction of 1-ethyl-2-pyrrolidinone with dimethyl sulfate (B86663), followed by treatment with sodium methoxide (B1231860) and nitromethane (B149229). googleapis.com Another patented method describes a Vilsmeier reaction using 1-ethyl-pyrrolidone and phosphorus oxychloride (POCl₃) or thionyl chloride to form a Vilsmeier salt intermediate, which then reacts with nitromethane and sodium methoxide to yield the final product with high efficiency. google.com

The chemical reactivity of 1-Ethyl-2-(nitromethylidene)pyrrolidine includes the reduction of the nitro group to an amine, forming 1-ethyl-2-aminomethylpyrrolidine. This transformation can be carried out using catalytic hydrogenation with reagents like Raney nickel or palladium-on-carbon. googleapis.comgoogle.com The resulting amine is a valuable building block in pharmaceutical synthesis. googleapis.comgoogle.com The nitromethylene group itself can undergo various chemical reactions, including oxidation and nucleophilic substitution.

Other nitro-substituted pyrrolidines are also subjects of chemical research. For example, enantioselective conjugate additions to aromatic nitroalkenes are used to create complex pyrrolidinones, which are precursors to pharmacologically active compounds. acs.org The versatility of the nitro group and the pyrrolidine scaffold allows for the construction of a diverse library of molecules with potential applications in various fields of chemical science. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of 1-Ethyl-2-(nitromethylidene)pyrrolidine

| Property | Value | Source(s) |

| CAS Number | 26171-04-0 | chemnet.comnih.gov |

| Molecular Formula | C₇H₁₂N₂O₂ | chemnet.comnih.gov |

| Molecular Weight | 156.18 g/mol | nih.gov |

| IUPAC Name | (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine | nih.gov |

| Density | 1.193 g/cm³ | chemnet.com |

| Boiling Point | 245.8°C at 760 mmHg | chemnet.com |

| Flash Point | 102.4°C | chemnet.com |

| Refractive Index | 1.581 | chemnet.com |

Table 2: Synonyms for 1-Ethyl-2-(nitromethylidene)pyrrolidine

| Synonym |

| 1-Ethyl-2-(nitromethylene)pyrrolidine |

| (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine |

| EINECS 247-494-6 |

| SCHEMBL11665467 |

Source(s): chemnet.comnih.gov

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-ethyl-2-(nitromethyl)pyrrolidine |

InChI |

InChI=1S/C7H14N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h7H,2-6H2,1H3 |

InChI Key |

XZCNSDFRINFLNX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Enantioselective Approaches

Asymmetric Synthesis of Chiral Pyrrolidine (B122466) Derivatives with Nitro Functionality

The construction of chiral pyrrolidines functionalized with a nitro group is a key challenge that has been addressed through various innovative asymmetric strategies. These methods are essential for creating specific stereoisomers of compounds like 1-Ethyl-2-(nitromethyl)pyrrolidine, leveraging the unique electronic properties of the nitro group as both an activating group and a versatile synthetic handle.

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an elegant and efficient pathway to complex molecules. In the context of nitro-functionalized pyrrolidines, these sequences often begin with a Michael addition to a nitroalkene.

One powerful example is the combination of organocatalysis and metal catalysis in a one-pot sequence. A notable cascade involves an asymmetric bifunctional organocatalytic nitro-Mannich reaction followed by a gold-catalyzed allene (B1206475) hydroamination. acs.org This approach yields highly substituted pyrrolidine derivatives with excellent control over stereochemistry. The reaction between N-Cbz protected imines, nitroethane, and an allene, catalyzed by a thiourea-based organocatalyst and a gold complex, produces trisubstituted pyrrolidines in good yields and high enantioselectivities (up to 96% ee). acs.org The absolute configuration of the resulting pyrrolidines has been confirmed through X-ray diffraction analysis, establishing the reliability of this methodology. acs.org

Another strategy involves an organocatalytic Mannich/Boc-deprotection/aza-Michael sequence to create complex dispirooxindoles containing a pyrrolidine ring. rsc.org This one-pot reaction demonstrates how a cascade of transformations can rapidly build molecular complexity from simple precursors, achieving excellent yields and stereoselectivities. rsc.org Similarly, nitrone and alkyne cascade reactions have been developed for the regio- and diastereoselective synthesis of 1-pyrrolines, which are direct precursors to pyrrolidines. These reactions proceed through a proposed dipolar cycloaddition and a subsequent sigmatropic rearrangement under mild conditions. nih.gov

| Cascade Reaction Type | Catalyst System | Key Reactants | Product Type | Stereoselectivity | Reference |

| Nitro-Mannich/Hydroamination | Bifunctional Organocatalyst + Gold Catalyst | N-Cbz Imines, Nitroalkanes, Allenes | Trisubstituted Pyrrolidines | 85–96% ee | acs.org |

| Mannich/Deprotection/Aza-Michael | (DHQD)₂PHAL (Organocatalyst) | Isatin-derived imines, Aldehydes | 3,3′-Pyrrolidinyl-dispirooxindoles | Excellent | rsc.org |

| Nitrone/Alkyne Cycloaddition | Thermal | N-alkenylnitrones, Alkynes | Densely substituted 1-Pyrrolines | High Regio- and Diastereoselectivity | nih.gov |

Chiral organocatalysis has emerged as a cornerstone for the asymmetric synthesis of pyrrolidines. mdpi.com Proline and its derivatives are among the most successful catalysts, facilitating Michael additions of aldehydes or ketones to nitroalkenes to generate γ-nitro carbonyl compounds, which are key precursors for cyclization into nitro-functionalized pyrrolidines. mdpi.comnih.gov

Different classes of pyrrolidine-based organocatalysts have been developed to optimize efficiency and selectivity. For instance, D-prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been used to catalyze the Michael addition of aldehydes to β-nitroalkenes at room temperature, showcasing the importance of the catalyst's structural design. mdpi.com Another effective class includes chiral pyrrolidine-sulfamides, which have been successfully employed in the conjugate addition of ketones to nitroalkenes. nih.gov The presence of a sulfamide (B24259) group is believed to activate the nitroalkene through hydrogen bonding, facilitating a well-organized transition state that leads to excellent enantioselectivities. nih.gov The use of additives like benzoic acid can further enhance the reaction's performance. nih.gov

Research has shown that the enantioselectivity is primarily governed by the chiral pyrrolidine unit of the catalyst. nih.gov This principle allows for the rational design of new catalysts for specific transformations.

| Organocatalyst Type | Reaction | Substrates | Key Findings | Enantioselectivity | Reference |

| D-Prolinamides | Michael Addition | Aldehydes, β-Nitroalkenes | Effective at room temperature without additives. | Good | mdpi.com |

| Chiral Pyrrolidine-Sulfamides | Conjugate Addition | Ketones, Nitroethylenes | Benzoic acid as an efficient additive; H-bonding activation. | Excellent | nih.gov |

| New Pyrrolidine-based Catalysts | Michael Addition | Aldehydes, Nitroolefins | Catalysts with bulky C2 substituents are effective. | Up to 85% ee | nih.gov |

| Ion-Supported Chiral Pyrrolidines | Michael Addition | Ketones/Aldehydes, Nitroalkenes | Reaction performed in ionic liquids for catalyst reusability. | Moderate to Good | thieme-connect.de |

One-Pot Multicomponent Reactions for Pyrroline (B1223166) Synthesis

One-pot multicomponent reactions (MCRs) are highly convergent strategies that combine three or more reactants in a single vessel to form a product that incorporates portions of all starting materials. ekb.eg This approach aligns with the principles of green chemistry by minimizing waste and improving operational efficiency. ekb.egresearcher.life

For the synthesis of substituted pyrrolidines, a one-pot nitro-Mannich/hydroamination cascade using a combination of a simple base and a gold(I) catalyst has been reported. rsc.org This method allows for the construction of pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. A more advanced version of this reaction employs a dual catalytic system, featuring a chiral bifunctional organocatalyst and a gold catalyst, to achieve high enantioselectivity. acs.org This dual system enables the synthesis of highly enantioenriched pyrrolidine architectures that are valuable for creating chemical libraries for drug discovery. acs.org

Another significant multicomponent approach is the [3+2] cycloaddition between azomethine ylides (often generated in situ from an amino acid and an aldehyde or ketone) and nitroalkenes. researchgate.netresearchgate.net This reaction directly assembles the five-membered pyrrolidine ring with high regioselectivity and diastereoselectivity, providing access to complex frameworks like spiropyrrolidine-oxindoles. researchgate.netresearchgate.net

| Reaction Name | Catalyst(s) | Components | Product | Key Features | Reference |

| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) Catalyst | Nitroalkane, Amine, Allene | Substituted Pyrrolidine | High yield, good diastereoselectivity, three stereocenters. | rsc.org |

| Asymmetric Nitro-Mannich/Hydroamination | Organocatalyst and Gold Catalyst | N-Cbz Imine, Nitroalkane, Allene | Enantioenriched Pyrrolidine | Moderate to good yields, excellent enantioselectivities (85-96% ee). | acs.org |

| [3+2] Cycloaddition | Thermal or Catalytic | Azomethine Ylide, Nitroethylene | Spiropyrrolidine-Oxindole | High regio- and diastereoselectivity. | researchgate.netresearchgate.net |

Regio- and Enantioselective Reactions of Nitroalkenes

Control over regioselectivity and enantioselectivity is paramount when using nitroalkenes to synthesize substituted pyrrolidines. The choice of catalyst and reaction conditions can dictate the position of functionalization on the pyrrolidine ring.

A divergent strategy for synthesizing either C2- or C3-alkylated chiral pyrrolidines from the same 3-pyrroline (B95000) starting material has been developed. organic-chemistry.org This catalyst-tuned approach uses a cobalt catalyst with a bisoxazoline (BOX) ligand to achieve selective C3-alkylation, while a nickel catalyst with a similar ligand promotes a tandem isomerization/hydroalkylation pathway to yield the C2-alkylated product. Both methods provide access to enantioenriched pyrrolidine scaffolds with high stereocontrol. organic-chemistry.org Mechanistic studies suggest these reactions proceed through a radical-mediated pathway involving metal hydride species. organic-chemistry.org

Similarly, cobalt-catalyzed enantioselective hydromethylation of 3-pyrrolines has been shown to produce C3-methylated pyrrolidines with high yield and enantioselectivity (up to 93% ee). nih.gov The resulting enantioenriched 3-methylpyrrolidine (B1584470) is a key intermediate for various pharmaceuticals. nih.gov

The conjugate addition of carbon nucleophiles to nitroalkenes, a classic method for C-C bond formation, is also central to many pyrrolidine syntheses. nih.govwhiterose.ac.uk The asymmetric Michael addition of ketones to nitroalkenes, catalyzed by chiral organocatalysts, generates γ-nitroketones. These intermediates can then be reductively cyclized to form the corresponding pyrrolidine ring, with the stereochemistry established in the initial Michael addition step. mdpi.com

| Reaction Type | Catalyst System | Substrate | Product(s) | Selectivity Control | Reference |

| Hydroalkylation | Co-BOX or Ni-BOX | 3-Pyrrolines, Alkyl Iodides | C3- or C2-Alkylated Pyrrolidines | Catalyst-tuned regioselectivity; high enantioselectivity. | organic-chemistry.org |

| Hydromethylation | CoBr₂ with Chiral Ligand | 3-Pyrrolines | C3-Methylated Pyrrolidines | High regio- and enantioselectivity (up to 93% ee). | nih.gov |

| [3+2] Cycloaddition | Thermal | Azomethine Ylides, α,β-disubstituted nitroethylenes | Tetrasubstituted α-spiropyrrolidines | High diastereoselectivity. | researchgate.net |

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to 1-Ethyl-2-aminomethylpyrrolidine

One of the most significant applications of 1-ethyl-2-(nitromethyl)pyrrolidine is its role as a direct precursor to 1-ethyl-2-aminomethylpyrrolidine. The transformation involves the reduction of the nitro group to a primary amine, a common and reliable synthetic operation. This conversion is crucial as the resulting aminomethylpyrrolidine is a highly sought-after building block for pharmaceuticals.

The reduction is typically achieved through catalytic hydrogenation. Various methods have been documented, employing different catalysts and reaction conditions to optimize the yield and purity of the desired amine. A common method involves hydrogenating this compound in a solvent like methanol (B129727) using a metal catalyst. google.comnih.gov For instance, hydrogenation at room temperature and atmospheric pressure in the presence of Raney nickel has been successfully used. google.comnih.gov Another effective catalyst is palladium on carbon, which can be used in an aqueous medium. nih.gov

The process can be sensitive to reaction conditions. For example, the presence of water during hydrogenation can lead to hydrolysis of the starting material, which can decrease the yield of 1-ethyl-2-aminomethylpyrrolidine and cause significant gum formation, deactivating the catalyst. nih.gov To counteract these issues, modifications to the hydrogenation process have been developed, such as using a mixture of carbon dioxide and hydrogen, which can improve the yield and simplify the method. nih.gov An alternative electrochemical reduction method has also been reported, providing a high yield of the target amine. buchler-gmbh.com

Table 1: Selected Methods for the Reduction of this compound

| Catalyst | Solvent | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Raney Nickel | Methanol | Room Temperature, Atmospheric Pressure | ~67% (calculated from reported masses) | google.com |

| Palladium on Carbon | Aqueous Sulfuric Acid | 25-100 °C, 1-10 atm (H₂/CO₂ mixture) | Increased yield | nih.gov |

| Electrolysis (Cu cathode) | Methanol / Aqueous Sodium Carbonate | 20-23 °C, 1 Ampere | 95% | buchler-gmbh.com |

Strategic Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a synthetic intermediate is underscored by its position in the synthesis pathway of important Active Pharmaceutical Ingredients (APIs). Because it can be readily converted to 1-ethyl-2-aminomethylpyrrolidine, it serves as a strategic precursor in multi-step syntheses. nih.gov

A notable example is the synthesis of the antipsychotic drug Sulpiride. nih.gov 1-Ethyl-2-aminomethylpyrrolidine is a key intermediate for producing this pharmaceutical. nih.gov Therefore, this compound is a crucial starting point, providing a reliable route to this key fragment. The synthesis of highly pure intermediates is paramount in pharmaceutical manufacturing, and the conversion of this compound offers a pathway that can avoid the formation of difficult-to-separate byproducts associated with other synthetic routes. nih.gov The availability of this nitro compound allows for a streamlined and efficient construction of the final drug molecule. nih.govnih.gov

Application in the Construction of 3,4-Disubstituted Pyrrolidine (B122466) Architectures

The this compound molecule contains a nitromethylene group, which is structurally equivalent to a nitroalkene functional group. Nitroalkenes are well-known in organic synthesis as versatile Michael acceptors, readily reacting with nucleophiles in a conjugate addition fashion. This reactivity, in theory, presents an opportunity for introducing a substituent at the C3 position of the pyrrolidine ring. Subsequent functionalization could potentially lead to 3,4-disubstituted pyrrolidine architectures.

However, based on a review of the available scientific and patent literature, the specific application of this compound as a starting material for the deliberate construction of 3,4-disubstituted pyrrolidine frameworks is not a widely documented strategy. While general nucleophilic substitution reactions at the nitromethylidene group are known to occur, leading to various substituted derivatives, specific examples detailing the synthesis of 3,4-disubstituted pyrrolidines from this particular intermediate are not prominent. Research into the synthesis of disubstituted pyrrolidines often focuses on other starting materials and synthetic pathways to achieve this specific substitution pattern.

Spectroscopic and Stereochemical Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-Ethyl-2-(nitromethyl)pyrrolidine, both ¹H and ¹³C NMR spectroscopy would provide key information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group, the pyrrolidine (B122466) ring, and the nitromethyl group. The ethyl group would typically present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), resulting from spin-spin coupling with each other. The protons of the pyrrolidine ring would appear as a series of multiplets in the upfield region of the spectrum. The proton on the carbon bearing the nitromethyl group (C2-H) and the protons of the nitromethyl group (-CH₂NO₂) would likely appear as distinct multiplets, with their chemical shifts influenced by the neighboring electronegative nitrogen and nitro groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbons of the ethyl group would appear in the aliphatic region. The carbons of the pyrrolidine ring would have characteristic shifts, with the carbon atom bonded to the nitrogen (C2 and C5) appearing at a downfield position compared to the other ring carbons (C3 and C4). The carbon of the nitromethyl group would be significantly deshielded due to the strong electron-withdrawing effect of the nitro group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Ethyl-CH₃ | 1.0-1.3 | 12-16 | Triplet |

| Ethyl-CH₂ | 2.3-2.7 | 45-50 | Quartet |

| Pyrrolidine-H | 1.5-2.2, 2.8-3.2 | 22-30, 50-60 | Multiplets |

| C2-H | 3.0-3.5 | 60-65 | Multiplet |

| -CH₂NO₂ | 4.3-4.7 | 75-80 | Multiplet |

Note: The predicted chemical shifts are estimates based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (-NO₂), C-N bonds, and C-H bonds. The most prominent feature would be the strong asymmetric and symmetric stretching vibrations of the nitro group, which typically appear in the regions of 1550-1500 cm⁻¹ and 1365-1345 cm⁻¹, respectively. The stretching vibrations of the C-H bonds in the ethyl and pyrrolidine moieties would be observed in the 3000-2850 cm⁻¹ region. Additionally, C-N stretching vibrations of the pyrrolidine ring and the bond to the ethyl group would be present in the fingerprint region (1300-1000 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1550-1500 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1365-1345 | Strong |

| Aliphatic C-H | Stretch | 3000-2850 | Medium to Strong |

| C-N | Stretch | 1300-1000 | Medium |

Mass Spectrometry in Compound Identification and Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₇H₁₂N₂O₂), the molecular weight is 156.18 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 156. The fragmentation of the molecular ion would likely involve the loss of the nitro group (-NO₂, 46 Da) or the ethyl group (-C₂H₅, 29 Da). Cleavage of the pyrrolidine ring is also a common fragmentation pathway for such compounds. The resulting fragment ions would provide further evidence for the proposed structure. For instance, α-cleavage next to the nitrogen atom in the pyrrolidine ring is a characteristic fragmentation pathway for N-alkylated pyrrolidines.

Stereochemical Analysis: Determination of Isomeric Forms and Enantiomeric Excess

The carbon atom at the 2-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Stereochemical analysis is therefore essential to separate these enantiomers and determine the enantiomeric excess (e.e.) of a given sample.

The separation of enantiomers is typically achieved using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers nih.govmdpi.com. For example, columns based on polysaccharide derivatives or proteins like α1-acid glycoprotein (B1211001) have been successfully used for the chiral separation of similar compounds nih.gov.

Another approach for determining enantiomeric purity is through enzymatic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer google.com. The enantiomeric excess can then be quantified using techniques like chiral HPLC or NMR spectroscopy with chiral shift reagents.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

Current synthetic routes to pyrrolidine (B122466) derivatives often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The future of synthesizing 1-Ethyl-2-(nitromethyl)pyrrolidine will likely emphasize the development of greener and more sustainable pathways. nih.govresearchgate.net This includes the application of microwave-assisted organic synthesis (MAOS), which has been shown to increase synthetic efficiency and align with the principles of green chemistry. nih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Increased reaction rates, higher yields, reduced side reactions, energy efficiency. nih.gov | Optimization of microwave parameters (temperature, pressure, time) for specific reaction steps. |

| Multicomponent Reactions (MCRs) | High atom economy, step economy, reduced waste, rapid generation of molecular diversity. tandfonline.com | Design of novel MCRs that incorporate the ethyl and nitromethyl functionalities in a single step. |

| Flow Chemistry | Precise control over reaction parameters, improved safety for hazardous reactions, scalability. | Development of continuous flow processes for the nitration and subsequent functionalization of 1-ethylpyrrolidine (B1582981) precursors. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally benign. | Identification and engineering of enzymes capable of catalyzing key steps in the synthesis of this compound. |

Exploration of New Catalytic Systems for Enhanced Selectivity

The stereochemistry of the pyrrolidine ring is crucial for its biological activity, making the development of stereoselective synthetic methods a high priority. mdpi.commdpi.com Future research will undoubtedly focus on the discovery and application of novel catalytic systems to control the stereochemistry at the C-2 position of this compound. This includes the use of chiral organocatalysts, which have emerged as powerful tools for promoting enantioselective transformations without the need for metals. mdpi.com

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly promising approach for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org The development of new chiral ligands and metal catalysts (e.g., based on silver or copper) could enable highly stereoselective and regioselective access to enantiomerically pure this compound. mappingignorance.orgacs.org Additionally, heterogeneous catalytic hydrogenation using catalysts like rhodium has shown excellent diastereoselectivity in the reduction of substituted pyrroles to functionalized pyrrolidines. researchgate.net

| Catalytic System | Potential Application in this compound Synthesis | Desired Outcome |

| Chiral Organocatalysts | Asymmetric Michael addition of nitromethane (B149229) to an appropriate enamine precursor derived from 1-ethyl-2-pyrrolidone. | High enantioselectivity in the formation of the C-2 stereocenter. |

| Transition Metal Catalysis (e.g., Ag, Cu) | Catalytic asymmetric 1,3-dipolar cycloaddition reactions. mappingignorance.orgacs.org | Control over multiple stereocenters with high diastereo- and enantioselectivity. acs.org |

| Heterogeneous Catalysis (e.g., Rh, Pd) | Stereoselective reduction of a corresponding substituted pyrrole (B145914) or pyrroline (B1223166) precursor. researchgate.netgoogle.com | Access to specific diastereomers of this compound. |

| Biocatalysts (Enzymes) | Enantioselective reduction of a ketone or imine precursor. | Production of a single enantiomer with high optical purity. |

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry for predicting reaction outcomes and designing novel synthetic routes. rsc.orgcsmres.co.uk For this compound, advanced computational modeling can be employed to:

Predict Reaction Feasibility and Selectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the activation energies of competing reaction pathways, thereby predicting the feasibility and selectivity of a given synthetic transformation. nih.govrsc.org This can help in the rational design of experiments and avoid a purely trial-and-error approach. mit.edu

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of complex reactions, such as cycloadditions or organocatalyzed processes. rsc.org This fundamental understanding is crucial for optimizing reaction conditions and catalyst design.

Design Novel Catalysts: Molecular modeling can be used to design new chiral ligands and catalysts with enhanced activity and selectivity for the synthesis of this compound. By simulating the interaction between the catalyst and the substrate, researchers can identify key structural features that govern stereochemical control.

Machine learning models are also emerging as powerful tools for predicting the outcomes of organic reactions with high accuracy, further accelerating the discovery of new synthetic methods. rsc.orgbohrium.com

Expansion of Synthetic Utility in Diversified Chemical Targets

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.govnih.govresearchgate.net The future utility of this compound lies in its potential as a versatile building block for the synthesis of a wide range of more complex and biologically active molecules. The nitro group, in particular, is a highly versatile functional group that can be transformed into a variety of other functionalities, such as amines, oximes, and carbonyls.

Future research in this area will likely focus on:

Synthesis of Novel Bioactive Compounds: Utilizing this compound as a starting material for the synthesis of new compounds with potential therapeutic applications, including as anticancer, antibacterial, or antiviral agents. frontiersin.orgresearchgate.net

Development of New Synthetic Methodologies: Exploring the reactivity of the nitromethyl group in this compound to develop new carbon-carbon and carbon-heteroatom bond-forming reactions.

Total Synthesis of Natural Products: Incorporating the this compound moiety into the total synthesis of complex natural products that feature a substituted pyrrolidine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.